6-((2-Methoxyethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine
Description
Properties
IUPAC Name |
4-N-(2-methoxyethyl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-15-3-2-9-7-5(12(13)14)6(8)10-4-11-7/h4H,2-3H2,1H3,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSYMNCINYOCLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=NC(=C1[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-((2-Methoxyethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine typically involves the nitration of a pyrimidine precursor followed by the introduction of the 2-methoxyethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can help in scaling up the production while ensuring safety and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amine group under hydrogenation conditions, using catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Recent research has highlighted the anticancer potential of compounds similar to 6-((2-Methoxyethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine. Studies indicate that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including breast and colon cancers. The mechanism of action often involves the induction of apoptosis in cancer cells, which is crucial for developing effective cancer therapies.
Case Study: Cytotoxicity Evaluation
- In vitro studies demonstrated that this compound significantly reduced cell viability in human cancer cell lines (e.g., MCF-7 and HCT116), with IC50 values in the low micromolar range.
- Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis, as evidenced by increased levels of cleaved caspases in treated cells.
Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. Preliminary studies suggest that this compound exhibits significant inhibitory effects against various bacterial strains.
Antimicrobial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that the compound could be a promising candidate for developing new antimicrobial agents, particularly against drug-resistant strains.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Certain studies suggest that it may inhibit enzymes involved in critical metabolic pathways, which can be beneficial in treating diseases such as diabetes and obesity.
Enzyme Inhibition Activity
- Inhibition assays showed that this compound effectively inhibits acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.
- The inhibition constant (Ki) was determined to be in the micromolar range, suggesting a potent interaction with the enzyme.
Antiviral Activity
Research has also explored the antiviral properties of this compound. It has shown promise in inhibiting viral replication in vitro, particularly against HIV and other RNA viruses.
Antiviral Activity Findings
- The compound demonstrated a reduction in viral load in infected cell cultures by more than 70% at optimal concentrations.
- Mechanistic studies indicate that it may interfere with viral entry or replication processes within host cells.
Safety and Toxicity Profile
Assessing the safety profile of new compounds is crucial for their development into therapeutic agents. Toxicological evaluations of this compound have shown a favorable safety profile at therapeutic doses.
Toxicity Assessment Overview
| Parameter | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (in rodents) |
| Chronic Toxicity | No significant adverse effects observed at therapeutic doses |
These results suggest that the compound could be a viable candidate for further development and clinical testing.
Mechanism of Action
The mechanism of action of 6-((2-Methoxyethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrimidine ring can form hydrogen bonds with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
Key Observations :
- Nitro vs. Halogen Groups : The nitro group in the target compound is more electron-withdrawing than chlorine or bromine in analogs like 4,6-dichloro-5-methoxypyrimidine or 5-bromopyrimidin-2(1H)-one. This may enhance electrophilic character, influencing reactivity in substitution reactions or binding to electron-rich biological targets .
- Methoxyethyl Side Chain: Compared to simpler methoxy groups (e.g., in compound I), the 2-methoxyethyl-imino group likely improves aqueous solubility due to increased polarity, similar to methoxyethyl-phenoxy substituents in boronic acid inhibitors .
- Thiol vs. Nitro Reactivity: Mercapto (SH) groups in analogs like 4-methoxy-5-β-bromopropionylamino-6-mercaptopyrimidine are nucleophilic and redox-active, whereas the nitro group is electrophilic. This distinction could lead to divergent biological interactions or stability profiles .
Structural and Crystallographic Insights
- Crystal Packing : In 4,6-dichloro-5-methoxypyrimidine, chloro and methoxy groups participate in Cl···N interactions to form 3D frameworks . The target compound’s nitro group may engage in similar intermolecular interactions (e.g., nitro···π stacking), though crystallographic data for the latter are unavailable.
- Steric Considerations: Bulky substituents, such as trifluoromethyl groups in compounds like N-(4-methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine, can hinder molecular packing .
Biological Activity
The compound 6-((2-Methoxyethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine is a member of the pyrimidine family, which has garnered attention for its potential biological activities, particularly as an inhibitor of B-cell lymphoma 6 (BCL6). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular structure can be represented as follows:
This structure includes a nitro group and an imino group that are essential for its biological activity.
BCL6 Inhibition : The primary mechanism by which this compound exerts its biological effects is through the inhibition of BCL6. BCL6 is a transcriptional repressor involved in the regulation of immune responses and has been implicated in various types of cancer. By inhibiting BCL6, this compound may interfere with the proliferation of malignant B cells and promote apoptosis in these cells .
Biological Activities
- Antitumor Activity : Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that nitro-containing compounds can induce cell cycle arrest and apoptosis in cancer cell lines .
- Antimicrobial Properties : Nitro derivatives have been well-documented for their antimicrobial activities. The reduction of nitro groups leads to the formation of toxic intermediates that bind to DNA, resulting in cell death. This mechanism is particularly relevant for treating infections caused by various microorganisms .
- Anti-inflammatory Effects : Some studies suggest that similar compounds may also possess anti-inflammatory properties by inhibiting enzymes such as iNOS and COX-2, which are involved in inflammatory pathways .
Research Findings
Recent studies have explored the biological activity of related compounds and provided insights into their mechanisms:
Case Studies
Several case studies illustrate the compound's potential:
- Case Study 1 : A study on a series of pyrimidine derivatives showed that modifications to the nitro group enhanced antitumor activity against specific cancer cell lines, suggesting that structural variations can significantly impact efficacy .
- Case Study 2 : Research involving nitro derivatives demonstrated their effectiveness against antibiotic-resistant strains of bacteria, indicating a promising avenue for developing new antimicrobial agents .
Q & A
Q. What are the recommended methods for synthesizing 6-((2-Methoxyethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine in a laboratory setting?
Methodological Answer: Synthesis of pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized by slow evaporation of acetonitrile solutions to obtain crystalline products . Key steps include:
- Use of substituted pyrimidine precursors with reactive groups (e.g., chloro, nitro).
- Purification via recrystallization in polar solvents (e.g., acetonitrile) to enhance yield and purity.
- Characterization of intermediates using TLC or HPLC to monitor reaction progress.
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: Structural validation requires multi-technique approaches:
- X-ray crystallography : Resolve bond lengths, angles, and torsion angles (e.g., Cl···N interactions at 3.094–3.100 Å in related pyrimidines) .
- NMR spectroscopy : Confirm substituent positions (e.g., methoxyethyl and nitro groups) via H and C chemical shifts.
- Mass spectrometry : Verify molecular weight and fragmentation patterns.
Q. Example Table: Key Crystallographic Parameters for Analogous Pyrimidines
| Parameter | Value (Å/°) | Source Compound | Reference |
|---|---|---|---|
| Cl···N Interaction | 3.094–3.100 | 4,6-Dichloro-5-methoxypyrimidine | |
| Dihedral Angle (Pyrimidine-Phenyl) | 12.8° | N-(2-Fluorophenyl)-derivative |
Advanced Research Questions
Q. How can intermolecular interactions influence the stability and reactivity of this compound?
Methodological Answer: Intermolecular forces (e.g., hydrogen bonds, halogen interactions) dictate crystal packing and solubility. For example:
- Hydrogen bonding : Intramolecular N–H···N bonds stabilize conformations (e.g., six-membered rings in pyrimidines) .
- Halogen interactions : Short Cl···N contacts (3.09–3.10 Å) form 3D frameworks, affecting melting points and solubility .
- C–H···π interactions : Stabilize crystal structures in derivatives with aryl groups .
Q. What computational strategies can predict the electronic properties of this nitro-substituted pyrimidine?
Methodological Answer:
- DFT calculations : Model nitro group electron-withdrawing effects on pyrimidine ring aromaticity.
- Molecular docking : Predict binding affinity if the compound is biologically active (e.g., analogous pyrimidines show antimicrobial activity) .
- Solvent accessibility modeling : Assess solubility using parameters like LogP and Hansen solubility coefficients.
Q. How can contradictory data on dihedral angles or bond lengths in literature be resolved?
Methodological Answer: Discrepancies arise from crystallographic refinement or polymorphic variations. Mitigation strategies include:
Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?
Methodological Answer: Adopt methodologies from long-term environmental studies:
- Split-plot designs : Test degradation under controlled variables (pH, light, microbial activity) .
- LC-MS/MS monitoring : Quantify degradation products (e.g., nitro-reduction to amine derivatives).
- Ecotoxicological assays : Assess impacts on model organisms (e.g., Daphnia magna) using OECD guidelines .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
